molecular formula C5H2Cl2N4 B1525643 2-Amino-4,6-dichloropyrimidine-5-carbonitrile CAS No. 1277179-33-5

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Cat. No. B1525643
CAS RN: 1277179-33-5
M. Wt: 189 g/mol
InChI Key: UGPXXWQEKARQTD-UHFFFAOYSA-N
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Description

“2-Amino-4,6-dichloropyrimidine-5-carbonitrile” is a chemical compound with the empirical formula C5H3Cl2N3O . It is a substrate used in the synthesis of an N-terminal surrogate in amino acid and peptide analogues . It is also an important pharmaceutical intermediate, which can be used to prepare drugs such as RUP3 receptor antagonists and PI3K kinase inhibitors .


Synthesis Analysis

The synthesis of “2-Amino-4,6-dichloropyrimidine-5-carbonitrile” involves several steps. One method involves the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds (and its synthons) and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .


Molecular Structure Analysis

The molecular structure of “2-Amino-4,6-dichloropyrimidine-5-carbonitrile” can be represented by the SMILES string [H]C (=O)c1c (Cl)nc (N)nc1Cl . The InChI key for this compound is GOJUJUVQIVIZAV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups are possible. In one study, a sequence of reactions of S_NAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde was reported .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 208-224 °C . It should be stored at a temperature of 2-8°C . The molecular weight of the compound is 192.00 .

Scientific Research Applications

Organic Synthesis

2-Amino-4,6-dichloropyrimidine-5-carbonitrile: serves as a versatile intermediate in organic synthesis. It is particularly valuable for S_NAr reactions (nucleophilic aromatic substitution), where it can incorporate nucleophiles regioselectively . This property is essential for constructing complex molecules with pyrimidine cores, which are prevalent in pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, this compound is a precursor for synthesizing N-heterocyclic systems . These systems are found in a wide range of therapeutic agents, including antiviral drugs, anticancer agents, and antibiotics. The ability to introduce various functional groups makes it a valuable scaffold for drug development.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard classifications of Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . The target organs are the respiratory system .

Future Directions

The main justification for researching and exploring synthetic methods to produce this significant class of heterocyclic systems is that functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds . This opens up possibilities for the development of new drugs and pharmaceuticals .

properties

IUPAC Name

2-amino-4,6-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2(1-8)4(7)11-5(9)10-3/h(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPXXWQEKARQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichloropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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